Ethyltriacetoxysilane
Overview
Description
Mechanism of Action
Target of Action
Ethyltriacetoxysilane, also known as Triacetoxyethylsilane, is a chemical compound that primarily targets moist or aqueous environments . It undergoes rapid hydrolysis in these environments, leading to the production of acetic acid and the corresponding trisilanol .
Mode of Action
The compound interacts with its targets through a process of hydrolysis . This interaction results in the rapid breakdown of this compound into acetic acid and trisilanol . The hydrolysis of this compound is so rapid that the observed toxicity is likely due primarily to acetic acid .
Biochemical Pathways
The hydrolysis products of this compound, acetic acid, and trisilanol, undergo continuous condensation reactions to produce higher molecular weight cyclic and linear siloxanes . The alkyl silanols condense to siloxane oligomers . This condensation of silanols is affected by both concentration and pH . Acetic acid and its salts play a fundamental role in cell metabolism, particularly in the tricarboxylic acid cycle (also known as the citric acid or Kreb’s cycle), which is where humans get their energy .
Pharmacokinetics
This compound has a half-life of less than 13 seconds in moist/aqueous environments, indicating its rapid hydrolysis .
Result of Action
The rapid hydrolysis of this compound results in the production of acetic acid and trisilanol . These products can have various effects at the molecular and cellular level, depending on their concentration and the specific environment. For example, acetic acid can contribute to the acidity of the environment, which can affect various cellular processes .
Action Environment
The action of this compound is heavily influenced by environmental factors. Its hydrolysis is rapid in moist/aqueous environments . The condensation of the hydrolysis products, the alkyl silanols, to siloxane oligomers is affected by both the concentration of the silanols and the pH of the environment . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyltriacetoxysilane are largely determined by its ability to undergo hydrolysis. Upon hydrolysis, this compound forms acetic acid and the corresponding trisilanol . The acetic acid produced can interact with various enzymes and proteins within the cell, potentially influencing biochemical reactions
Cellular Effects
The cellular effects of this compound are primarily due to its hydrolysis products. Acetic acid, one of the products of this compound hydrolysis, can influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its rapid hydrolysis in moist/aqueous environments to acetic acid and the corresponding trisilanol . The acetic acid can then interact with various biomolecules within the cell, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
This compound undergoes rapid hydrolysis, with a half-life of less than 13 seconds . Over time, the hydrolysis products of this compound undergo continuous condensation reactions to produce higher molecular weight cyclic and linear siloxanes
Preparation Methods
Ethyltriacetoxysilane can be synthesized through the reaction of ethyltrichlorosilane with acetic anhydride and sodium acetate . The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:
C2H5SiCl3+3(CH3CO)2O+3NaOAc→C2H5Si(OAc)3+3NaCl+3CH3COOH
In industrial settings, the production of triacetoxyethylsilane involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyltriacetoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, triacetoxyethylsilane hydrolyzes to form silanols and acetic acid.
Condensation: The silanols formed from hydrolysis can further condense to produce siloxanes.
Substitution: This compound can participate in substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Ethyltriacetoxysilane has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Ethyltriacetoxysilane can be compared with other similar compounds such as:
Ethyltriethoxysilane: Similar to triacetoxyethylsilane but with ethoxy groups instead of acetoxy groups.
Mthis compound: Contains a methyl group instead of an ethyl group.
Vinyltriacetoxysilane: Contains a vinyl group, which provides additional reactivity for polymerization reactions.
This compound is unique due to its specific combination of acetoxy groups and ethyl group, which provide a balance of reactivity and stability for various applications .
Properties
IUPAC Name |
[diacetyloxy(ethyl)silyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJLGCBCRCSXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027792 | |
Record name | Ethyltriacetoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Off-white liquid with an odor of acetic acid; mp = 8.4 deg C; [OECD SIDS: IUCLID Data Set] Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |
Record name | Silanetriol, 1-ethyl-, 1,1,1-triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriacetoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14250 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
Record name | Ethyltriacetoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14250 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17689-77-9 | |
Record name | Ethyltriacetoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17689-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyltriacetoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriol, 1-ethyl-, 1,1,1-triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriacetoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacetoxyethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLTRIACETOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38023A64VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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